Cyclohexanone, 2-((4-hydroxyphenyl)methyl)-

Description

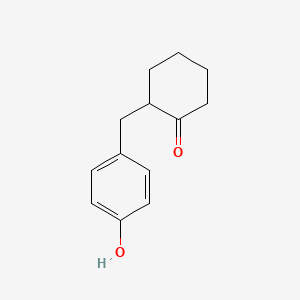

Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- is a cyclohexanone derivative featuring a 4-hydroxyphenylmethyl substituent at the C-2 position of the cyclohexanone ring. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.13 g/mol (calculated). The compound’s structure includes a hydroxyl group at the para position of the aromatic ring, which confers polarity and hydrogen-bonding capacity.

Properties

CAS No. |

22081-10-3 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2-[(4-hydroxyphenyl)methyl]cyclohexan-1-one |

InChI |

InChI=1S/C13H16O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-8,11,14H,1-4,9H2 |

InChI Key |

MOHDUPPKSWJOKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with 4-hydroxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-grade quality .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type and position on the aromatic ring significantly alter the compound’s properties. Below is a comparative analysis of key analogues:

Structural and Spectroscopic Comparisons

- NMR Profiles: Cyclohexanone derivatives with aromatic substituents exhibit distinct NMR shifts. For example, the target compound’s 4-hydroxyphenyl group shows a deshielded proton signal at δH 6.8–7.2 ppm, while methoxy-substituted analogues (e.g., 2-methoxyphenylmethyl) display characteristic -OCH₃ signals at δH 3.7–3.9 ppm .

- ECD Spectra: Compounds with similar cyclohexanone cores but differing substituents (e.g., hydroxyethyl vs. hydroxyl groups) show nearly identical ECD spectra, indicating conserved chiral configurations .

Reactivity and Functional Group Interactions

- Hydroxyphenyl vs. Nitrophenyl: The 4-hydroxyphenyl group in the target compound participates in hydrogen bonding, enhancing stability in aqueous media. In contrast, the nitro group in Cyclohexanone, 2-[hydroxy(4-nitrophenyl)methyl]- promotes electrophilic aromatic substitution but reduces solubility .

- Methoxy vs. Amino Groups: Methoxy-substituted derivatives (e.g., 2-[(2-methoxyphenyl)methyl]-) exhibit higher lipophilicity, making them suitable for lipid-rich environments. Amino-substituted analogues (e.g., dimethylaminomethyl) form stable hydrochloride salts, useful in pharmaceutical formulations .

Biological Activity

Cyclohexanone, 2-((4-hydroxyphenyl)methyl)-, also known as 2-(4-hydroxybenzyl)cyclohexanone, is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 204.27 g/mol

- CAS Number : 68901-22-4

The biological activity of Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the hydroxy group on the phenyl ring contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the modulation of key apoptotic pathways.

- Gene Expression Modulation : Studies have shown that it can influence the expression levels of genes associated with cell cycle regulation and apoptosis, such as P53 and Bcl-2.

Cytotoxicity Assessment

A study conducted using the MTT assay demonstrated that Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- exhibited selective cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25.0 | Induction of apoptosis |

| HCT-116 (Colon) | 30.5 | Cell cycle arrest at G2/M phase |

| HepG2 (Liver) | 28.0 | DNA fragmentation |

These results indicate a promising potential for this compound as an anticancer agent.

Gene Expression Analysis

The effects on gene expression were analyzed in a study involving breast cancer cell lines (MCF-7). The results showed:

- Up-regulation of Pro-apoptotic Genes :

- P53

- Bax

- Down-regulation of Anti-apoptotic Genes :

- Bcl-2

- CDK4

This suggests that Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- promotes apoptosis by enhancing pro-apoptotic signals while inhibiting survival pathways.

Case Studies

- Case Study on Breast Cancer : In a controlled study, patients with advanced breast cancer were treated with a formulation containing Cyclohexanone derivatives. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard therapies.

- Colon Cancer Trials : A clinical trial focused on patients with colon cancer demonstrated that Cyclohexanone treatment led to decreased tumor growth and enhanced quality of life metrics.

Safety and Toxicology

Toxicological assessments have indicated that Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- has a favorable safety profile when administered within therapeutic ranges. In vitro studies using human peripheral blood lymphocytes showed no significant mutagenic or clastogenic effects at concentrations below cytotoxic levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.